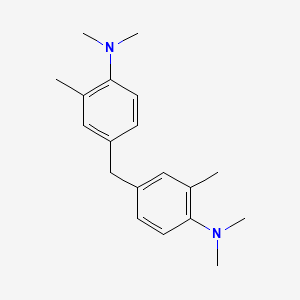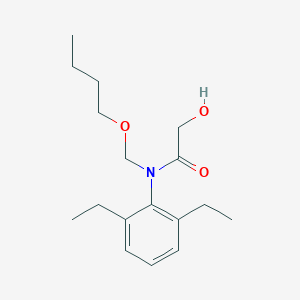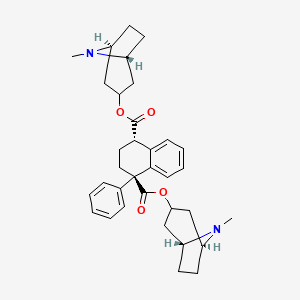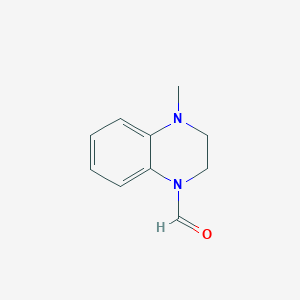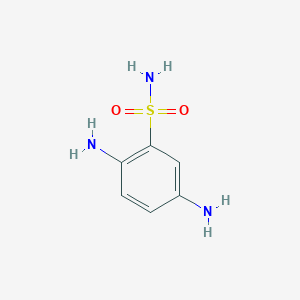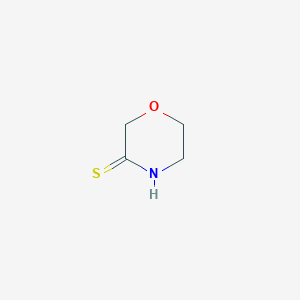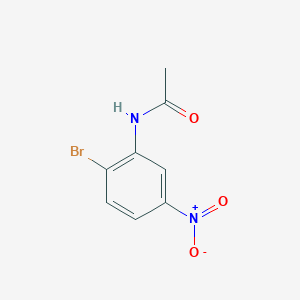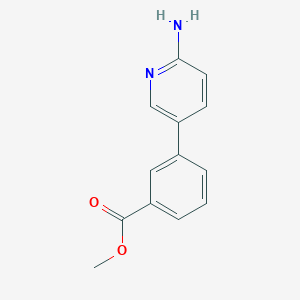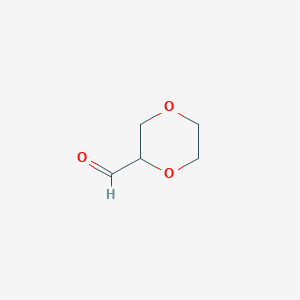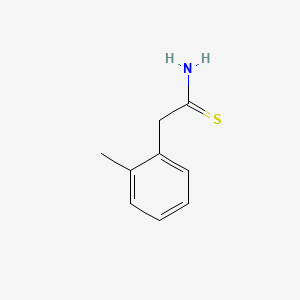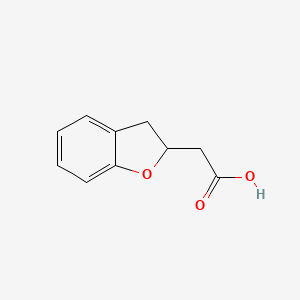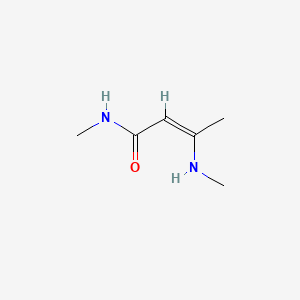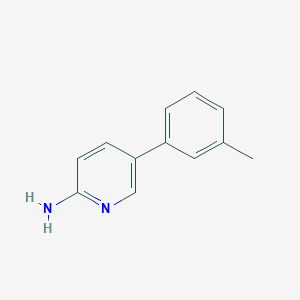
5-(3-Methylphenyl)pyridin-2-amine
説明
“5-(3-Methylphenyl)pyridin-2-amine” is a chemical compound with the molecular formula C12H12N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives, including “5-(3-Methylphenyl)pyridin-2-amine”, can be achieved through various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Molecular Structure Analysis
The molecular structure of “5-(3-Methylphenyl)pyridin-2-amine” can be analyzed using various spectroscopic techniques and computational methods. Density functional theory (DFT) studies can be used to analyze the frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .
Chemical Reactions Analysis
The chemical reactions involving “5-(3-Methylphenyl)pyridin-2-amine” can be complex and varied. For instance, it has been found to function as a WSB1 degrader, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein .
科学的研究の応用
Cancer Research
- Field : Medical Science, specifically Oncology .
- Application : This compound has been used in the development of a WSB1 degrader to inhibit cancer cell metastasis .
- Method : The researchers employed phenotypic screening models and identified a compound that displayed migration inhibitory activity against WSB1-overexpressing cells .
- Results : The compound led to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein, reversing the expression of downstream F-actin and formation of membrane ruffles, and disturbing the migration capacity of cancer cells . Moreover, the compound exhibited promising in vivo anticancer metastatic effects .
Synthesis of Pyridine Derivatives
- Field : Chemistry .
- Application : This compound has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Method : The researchers used palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results : The researchers were able to synthesize a series of novel pyridine derivatives in moderate to good yield .
Antitrypanosomal and Antiplasmodial Activities
- Field : Medical Science, specifically Parasitology .
- Application : This compound has been used in the synthesis of new 2-aminopyrimidine derivatives, which have shown promising antitrypanosomal and antiplasmodial activities .
- Method : The researchers prepared the 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Inhibition of Cancer Cell Metastasis
- Field : Medical Science, specifically Oncology .
- Application : This compound has been used in the development of a WSB1 degrader to inhibit cancer cell metastasis .
- Method : The researchers employed phenotypic screening models and identified a compound that displayed migration inhibitory activity against WSB1-overexpressing cells .
- Results : The compound led to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein, reversing the expression of downstream F-actin and formation of membrane ruffles, and disturbing the migration capacity of cancer cells . Moreover, the compound exhibited promising in vivo anticancer metastatic effects .
AlphaFold Modeling and Virtual Screening
- Field : Bioinformatics and Drug Discovery .
- Application : This compound has been used in the identification of potential WSB1 inhibitors by AlphaFold modeling, virtual screening, and molecular dynamics simulation studies .
- Method : The researchers applied virtual screening and molecular dynamics simulations; finally, 20 compounds were obtained .
- Results : Among them, compound G490-0341 showed the best stable structure and was a promising composite for further development of WSB1 inhibitors .
Inhibition of Cancer Cell Metastasis (Repeated)
- Field : Medical Science, specifically Oncology .
- Application : This compound has been used in the development of a WSB1 degrader to inhibit cancer cell metastasis .
- Method : The researchers employed phenotypic screening models and identified a compound that displayed migration inhibitory activity against WSB1-overexpressing cells .
- Results : The compound led to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein, reversing the expression of downstream F-actin and formation of membrane ruffles, and disturbing the migration capacity of cancer cells . Moreover, the compound exhibited promising in vivo anticancer metastatic effects .
将来の方向性
The future directions for the research and application of “5-(3-Methylphenyl)pyridin-2-amine” could involve further exploration of its potential as a WSB1 degrader and its role in inhibiting cancer cell migration . More research is needed to fully understand its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-(3-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDSRLVJJZYKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602415 | |
| Record name | 5-(3-Methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)pyridin-2-amine | |
CAS RN |
893738-40-4 | |
| Record name | 5-(3-Methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




